6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-6-3-4-7(5-1-2-5)11-9(6)13-12-8/h3-5H,1-2H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOTVPSZSYPPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Bicyclization Method
-
- Aryl glyoxals (e.g., 2,2-dihydroxy-1-(p-tolyl)ethanone)
- Pyrazol-5-amines (various substituted derivatives)
- Aromatic amines (substituted anilines)
- 4-Hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-dione as cyclization partners
-
- Solvent: Acetic acid (HOAc) or DMF
- Temperature: 80–110 °C (optimal yield at 110 °C)
- Time: 25–40 minutes under microwave irradiation
- Promoter: Acetic acid or p-toluenesulfonic acid (p-TsOH) depending on substrates
-
- Formation of intermediate Schiff base via condensation between aromatic amine and pyranone/dione.
- Knoevenagel condensation with arylglyoxal forms an adduct.
- Michael addition and tautomerization lead to an intermediate that undergoes intramolecular cyclization.
- Final ring closure yields the fused pyrazolo[3,4-b]pyridine system.
-
- Typical isolated yields range from 55% to 84% for various substituted derivatives.
- Halogenated and electron-withdrawing substituents are well tolerated.
| Entry | Solvent | Promoter (equiv) | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K2CO3 (1.0) | 80 | 25 | Trace |
| 2 | DMF | p-TsOH (1.0) | 80 | 25 | Trace |
| 3 | DMF | CF3CO2H (1.0) | 80 | 25 | Trace |
| 4 | DMF | HOAc (1.0) | 80 | 25 | 15 |
| 5 | DMF | HOAc (4.0) | 80 | 25 | 39 |
| 6 | HOAc | - | 80 | 25 | 57 |
| 7 | HOAc | - | 110 | 25 | 74 |
Isolated yields for compound 5a under different conditions.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Biological Applications
6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been investigated for various biological activities, particularly in the realm of drug discovery.
Anticancer Activity
Research has demonstrated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance:
- A study reported that derivatives of this compound showed potent inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Specifically, compounds derived from this scaffold showed IC values in the low micromolar range against CDK2 and CDK9, indicating strong potential as anticancer agents .
Neurological Applications
The compound has also been evaluated for its effects on neurological disorders:
- Positive allosteric modulation of the metabotropic glutamate receptor 4 (mGluR4) has been observed with certain derivatives of pyrazolo[3,4-b]pyridines. These modulators have shown efficacy in preclinical models of Parkinson’s disease, suggesting a role in enhancing synaptic function and providing neuroprotection .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC Values | References |
|---|---|---|---|
| Anticancer | CDK2 | 0.36 µM | |
| Anticancer | CDK9 | 1.8 µM | |
| Neurological | mGluR4 | Potent PAM |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Hydrazine, Pyridine |
| Step 2 | Cyclization | Acid catalysts |
Case Study 1: Anticancer Efficacy
A recent study explored a series of pyrazolo[3,4-b]pyridine derivatives including this compound. The results indicated a marked reduction in cell proliferation in various cancer cell lines such as HeLa and HCT116, demonstrating its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Neurological Modulation
In preclinical trials involving rodent models of Parkinson's disease, compounds based on the pyrazolo[3,4-b]pyridine structure exhibited significant improvements in motor function and cognitive performance when administered as positive allosteric modulators of mGluR4. These findings suggest that further development could lead to effective treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the reduction of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The pyrazolo[3,4-b]pyridin-3-amine scaffold is highly tunable, with substituents at positions 4, 6, and the pyrazole ring significantly influencing biological activity. Below is a comparative analysis of key derivatives:
Table 1: Substituent Effects on Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Kinase Inhibition
- MNK1/2 Inhibition: The 4,6-diphenyl derivative (6b) inhibits MNK1/2 by stabilizing a non-catalytic conformation, requiring planar aromatic systems for binding . In contrast, the cyclopropyl group in this compound introduces a non-planar, aliphatic ring, which may reduce kinase affinity but improve selectivity or pharmacokinetic properties .
- CDK8 and ALK Inhibition : Derivatives with bulky aryl groups (e.g., naphthalenyl, thiophenyl) at positions 4/6 show potent CDK8 inhibition (IC₅₀ < 50 nM), suggesting that larger substituents enhance hydrophobic interactions .
Tubulin Polymerization Inhibition
The trimethoxyphenyl-substituted derivative disrupts microtubule assembly by binding to the colchicine site, with the free NH₂ group forming hydrogen bonds with β-tubulin . The cyclopropyl analogue lacks the methoxy groups required for this interaction, likely rendering it inactive in this context.
Antimicrobial Activity
Halogenated derivatives (e.g., 5-iodo-1-methyl) exhibit broad-spectrum antimicrobial activity, attributed to electrophilic halogen atoms disrupting bacterial membranes . The cyclopropyl group’s neutral electronic profile may limit such effects.
Physicochemical Properties
- Solubility : Methyl and cyclopropyl substituents improve solubility in polar solvents compared to diaryl derivatives. For example, 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is soluble in chloroform and DMF, while 4,6-diphenyl derivatives require DMSO for dissolution .
- Thermal Stability : The cyclopropyl derivative’s boiling point is estimated to be ~300°C, comparable to methyl analogues (314°C) but lower than diaryl derivatives (>350°C) due to reduced molecular weight .
Biological Activity
6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrazolopyridine family, which is known for its interactions with various biological targets, particularly in the context of cancer treatment and kinase inhibition.
- Molecular Formula : C₉H₁₀N₄
- Molecular Weight : 174.20 g/mol
- CAS Number : 1135283-75-8
This compound primarily acts as a kinase inhibitor , targeting specific protein kinases involved in cell signaling pathways. These interactions can lead to significant alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to inhibit kinases is crucial for its anticancer properties, as it can induce apoptosis in tumor cells and inhibit their proliferation .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to:
- Induce apoptosis in cancer cells.
- Inhibit cell proliferation through targeted kinase inhibition.
In a study involving different tumor cell lines, the compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study on pyrazol-5-amines showed that derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, similar compounds in the pyrazolo family have shown promising results against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds within the pyrazolo[3,4-b]pyridine class:
- Kinase Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibited tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. This suggests that this compound may share similar properties and could serve as a scaffold for developing new anticancer agents .
- Cytotoxicity Studies : In vitro assays revealed that compounds with similar structures showed cytotoxic effects against various cancer cell lines, indicating the potential for this compound to be developed further for therapeutic use .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclopropane introduction via coupling reactions. For example, copper-catalyzed Ullmann-type coupling under basic conditions (e.g., cesium carbonate in DMSO) facilitates cyclopropyl group attachment to the pyrazolo-pyridine core . Another approach uses trifluoroacetic acid (TFA) as a catalyst in toluene for cyclocondensation of pyrazole-amine precursors with carbonyl derivatives .
- Key Variables : Solvent polarity (e.g., DMSO vs. toluene), temperature (35–100°C), and catalyst selection (CuBr, TFA) critically affect reaction efficiency. Yields range from 17–60% depending on steric hindrance and substituent reactivity .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify cyclopropane protons (δ 0.5–1.5 ppm) and pyrazolo-pyridine backbone signals (δ 7–9 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 215 for cyclopropyl derivatives) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused pyrazolo-pyridine systems .
Advanced Research Questions
Q. What strategies optimize the introduction of cyclopropane groups while minimizing side reactions?
- Catalytic Systems : Copper(I) bromide with cesium carbonate enhances coupling efficiency for cyclopropane derivatives by stabilizing reactive intermediates .
- Steric Considerations : Bulky substituents on the pyridine ring reduce undesired dimerization. For example, methyl or aryl groups at position 6 improve regioselectivity .
- Data-Driven Adjustments : Real-time monitoring via TLC or HPLC-MS identifies byproducts (e.g., dehalogenated intermediates), enabling solvent or temperature adjustments .
Q. How should researchers address contradictions in reported synthetic yields for similar pyrazolo-pyridine derivatives?
- Critical Factors :
- Solvent Purity : Trace water in DMSO or toluene diminishes catalyst activity, leading to yield variability .
- Substrate Ratios : Stoichiometric imbalances (e.g., excess cyclopropanamine) may drive side reactions, as seen in competing N-alkylation pathways .
- Mitigation : Reproduce reactions under inert atmospheres (argon/glovebox) and standardize substrate purification protocols .
Q. What computational tools predict the biological activity of this compound derivatives?
- In Silico Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase targets (e.g., JAK2 or CDK inhibitors) by analyzing binding affinities to ATP pockets .
- QSAR Modeling : Correlates substituent electronic properties (Hammett σ values) with IC data to prioritize synthetic targets .
Methodological Challenges and Solutions
Q. How can eco-friendly synthesis protocols be developed for this compound?
- Green Chemistry Approaches :
- Solvent Replacement : Use ethanol-water mixtures (1:1) instead of DCM or toluene, reducing toxicity .
- Catalyst Recycling : Meglumine (10 mol%) enables one-pot multicomponent reactions with minimal waste .
Q. What safety precautions are essential when handling reactive intermediates (e.g., iodinated precursors)?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
